molecular formula C18H24F2N6O B2538493 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one CAS No. 1040676-41-2

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one

Cat. No. B2538493
CAS RN: 1040676-41-2
M. Wt: 378.428
InChI Key: GDYKTRMNHUYIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the design and characterization of a series of novel triazole-pyrimidine-based compounds . The characterization is typically done by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Compounds featuring piperazine linkers have shown potent antibacterial and biofilm inhibition activities against strains like E. coli, S. aureus, and S. mutans. One such compound demonstrated better biofilm inhibition activities than the reference drug Ciprofloxacin, highlighting its potential as a novel antibacterial agent (Mekky & Sanad, 2020).
  • Another study synthesized oxadiazole derivatives that exhibited broad-spectrum antibacterial activities, with certain compounds showing potent activity against Gram-positive bacteria. This research underscores the therapeutic potential of these derivatives in treating bacterial infections (Al-Wahaibi et al., 2021).

Anticancer Applications

  • The synthesis of novel N1-(flavon-7-yl)amidrazones incorporating N-piperazines showed significant growth inhibitory and cytotoxic effects on breast cancer (MCF-7 and T47D) and Leukemic (K562) cell lines. These findings suggest the potential of these compounds as anticancer drugs, offering a basis for further exploration in cancer therapy (Abu-Aisheh et al., 2012).

Enzyme Inhibition for Drug Development

  • Research involving piperazine derivatives has explored their effectiveness in inhibiting enzymes critical to the survival of pathogenic organisms, indicating potential applications in developing new therapeutic agents. For example, certain derivatives have been identified for their inhibitory activities against MurB enzyme, which is essential for bacterial cell wall synthesis. This enzyme inhibition suggests a mechanism through which these compounds could be developed into antibacterial drugs with novel modes of action (Mekky & Sanad, 2020).

Mechanism of Action

The mechanism of action for similar compounds involves neuroprotection and anti-inflammatory activity . They show significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . Given the promising results seen in similar compounds, there may be potential for this compound to be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N6O/c1-18(2,3)11-17(27)25-8-6-24(7-9-25)12-16-21-22-23-26(16)13-4-5-14(19)15(20)10-13/h4-5,10H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYKTRMNHUYIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.